Sydnone, 3-(dimethylamino)-

Description

BenchChem offers high-quality Sydnone, 3-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sydnone, 3-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

27430-80-4 |

|---|---|

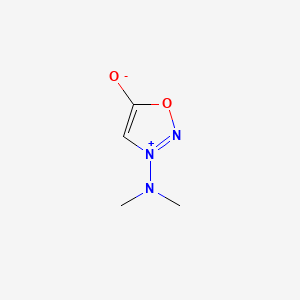

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

3-(dimethylamino)oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C4H7N3O2/c1-6(2)7-3-4(8)9-5-7/h3H,1-2H3 |

InChI Key |

RZZRVUXBHIPLHR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)[N+]1=NOC(=C1)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(dimethylamino)sydnone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the mesoionic compound, 3-(dimethylamino)sydnone. This document details the synthetic pathway from N,N-dimethylglycine, including step-by-step experimental protocols. Furthermore, it outlines the analytical techniques and expected data for the characterization of the final compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Synthesis of 3-(dimethylamino)sydnone

The synthesis of 3-(dimethylamino)sydnone is a two-step process that begins with the N-nitrosation of N,N-dimethylglycine to form N-nitroso-N,N-dimethylglycine. This intermediate is then subjected to cyclodehydration to yield the final sydnone product.

Synthetic Workflow

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 3-(dimethylamino)sydnone.

Experimental Protocols

Step 1: Synthesis of N-Nitroso-N,N-dimethylglycine

This procedure outlines the N-nitrosation of N,N-dimethylglycine using sodium nitrite and hydrochloric acid.

Materials:

-

N,N-Dimethylglycine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Equipment:

-

Beaker (500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

Dissolve N,N-dimethylglycine (1.0 eq) in distilled water in a beaker.

-

Cool the beaker in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in distilled water via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3), while still maintaining the low temperature.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

The N-nitroso-N,N-dimethylglycine product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water.

-

Dry the product under vacuum. If no precipitate forms, the aqueous solution of the product can be used directly in the next step after extraction with a suitable organic solvent (e.g., dichloromethane).

Step 2: Synthesis of Sydnone, 3-(dimethylamino)- (Cyclodehydration)

This procedure describes the cyclodehydration of N-nitroso-N,N-dimethylglycine to form the sydnone ring.

Materials:

-

N-Nitroso-N,N-dimethylglycine

-

Acetic Anhydride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Place N-nitroso-N,N-dimethylglycine (1.0 eq) in a round-bottom flask.

-

Add an excess of acetic anhydride (e.g., 5-10 equivalents).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 80-100 °C for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into cold water to quench the excess acetic anhydride.

-

The crude 3-(dimethylamino)sydnone may precipitate. If so, collect the solid by vacuum filtration.

-

If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic extracts with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of 3-(dimethylamino)sydnone

The structure and purity of the synthesized 3-(dimethylamino)sydnone can be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(dimethylamino)sydnone based on the analysis of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -N(CH₃)₂ | ~ 3.0 - 3.5 | Singlet | The two methyl groups are equivalent. |

| Sydnone C4-H | ~ 6.5 - 7.5 | Singlet | The chemical shift is influenced by the mesoionic character of the ring. |

| ¹³C NMR | |||

| -N(CH₃)₂ | ~ 40 - 50 | Quartet (in ¹³C DEPT) | |

| Sydnone C4 | ~ 90 - 100 | Doublet (in ¹³C DEPT) | |

| Sydnone C5 | ~ 165 - 175 | Singlet | Carbonyl carbon of the sydnone ring. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Sydnone ring) | ~ 1730 - 1770 | Strong | Characteristic strong absorption for the sydnone carbonyl. |

| C-H (Sydnone ring) | ~ 3100 - 3150 | Medium | C-H stretch of the C4 proton. |

| C-N Stretch | ~ 1200 - 1350 | Medium to Strong | |

| C-H (Alkyl) | ~ 2850 - 3000 | Medium | C-H stretches of the dimethylamino group. |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 129.05 | Molecular ion peak. |

| [M - NO]⁺ | 99.05 | Loss of nitric oxide is a common fragmentation pathway for sydnones.[1] |

| [M - CO₂]⁺ | 85.06 | Loss of carbon dioxide. |

| [M - NO - CO]⁺ | 71.05 | Characteristic fragmentation involving loss of both NO and CO from the sydnone ring.[1] |

Characterization Workflow

The logical workflow for the characterization of the synthesized compound is presented below.

Caption: Workflow for the characterization of 3-(dimethylamino)sydnone.

This guide provides a foundational framework for the synthesis and characterization of 3-(dimethylamino)sydnone. Researchers should note that the provided reaction conditions are based on general procedures for similar compounds and may require optimization for this specific substrate to achieve the best results. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Dimethylamino)sydnone

Disclaimer: Direct experimental data on 3-(dimethylamino)sydnone is not extensively available in the public domain. This guide provides a detailed overview of its probable mechanism of action based on the well-established pharmacology of structurally related 3-substituted sydnonimines, such as 3-morpholinosydnonimine (SIN-1), the active metabolite of molsidomine.

Introduction to Sydnonimines

Sydnonimines are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique biological activities. A primary therapeutic application of sydnonimines stems from their ability to act as nitric oxide (NO) donors.[1][2][3] This property underlies their use as vasodilators in the treatment of cardiovascular diseases.[1][4] Unlike organic nitrates, a key advantage of sydnonimines is their potential to circumvent the development of pharmacological tolerance.[4] This guide delineates the core mechanism of action, from chemical decomposition to cellular signaling, that is characteristic of this class of compounds and, by extension, is the putative mechanism for 3-(dimethylamino)sydnone.

Core Mechanism of Action: Nitric Oxide Donation

The principal mechanism of action for 3-substituted sydnonimines is the spontaneous, non-enzymatic release of nitric oxide.[3][5] This process can be dissected into two main stages: the chemical release of NO and the subsequent engagement of cellular signaling pathways.

The release of nitric oxide from a 3-substituted sydnonimine is a multi-step chemical process that is initiated under physiological conditions. The key steps are:

-

Hydrolysis to the Open-Ring Tautomer: The sydnonimine undergoes a hydroxyl ion-dependent, non-enzymatic conversion to its open-ring N-nitrosoaminoacetonitrile tautomer.[2][3] For 3-morpholinosydnonimine (SIN-1), this active metabolite is termed SIN-1A.

-

Oxygen-Dependent Decomposition: The open-ring tautomer is unstable in the presence of molecular oxygen.[2][3] It undergoes a one-electron abstraction by oxygen, leading to the formation of a superoxide radical (O₂⁻) and a sydnonimine radical cation.[6]

-

Release of Nitric Oxide: The radical cation is highly unstable and rapidly decomposes to release a molecule of nitric oxide (NO).[6]

Simultaneously, the generated superoxide can react with the released nitric oxide to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[7] However, the primary pharmacological effect is attributed to the liberated nitric oxide.

References

- 1. Cardiovascular action of mesoionic compounds, 3-substituted sydnonimines. | Semantic Scholar [semanticscholar.org]

- 2. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical comparison of nitrates and sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Dimethylamino)sydnone: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. These compounds possess a delocalized positive and negative charge within the ring system, leading to distinct chemical and physical properties. 3-(Dimethylamino)sydnone is a member of this family where a dimethylamino group is attached to the nitrogen at the 3-position. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential biological significance, with a focus on data-driven insights and experimental methodologies. Due to the limited availability of direct experimental data for 3-(dimethylamino)sydnone, some information presented is based on established knowledge of closely related sydnone derivatives.

Chemical Properties

Structure and Nomenclature

-

IUPAC Name: 3-(dimethylamino)-1,2,3-oxadiazol-3-ium-5-olate

-

CAS Number: Not available

-

Molecular Formula: C₄H₇N₃O₂[1]

-

Molecular Weight: 129.12 g/mol

-

SMILES: CN(C)[N+]1=CC(=O)O[N-]1[1]

Table 1: Key Chemical Identifiers of 3-(Dimethylamino)sydnone

| Identifier | Value |

| IUPAC Name | 3-(dimethylamino)-1,2,3-oxadiazol-3-ium-5-olate |

| Molecular Formula | C₄H₇N₃O₂ |

| Molecular Weight | 129.12 g/mol |

| SMILES | CN(C)[N+]1=CC(=O)O[N-]1 |

Physical Properties

Table 2: Estimated Physical Properties of 3-(Dimethylamino)sydnone

| Property | Estimated Value/Range | Notes |

| Melting Point | Likely a solid at room temperature with a melting point in the range of 100-200 °C. | Sydnones are typically crystalline solids.[2] The melting point will be influenced by the polarity and crystal packing. |

| Boiling Point | Expected to decompose at higher temperatures rather than boil at atmospheric pressure. | Sydnone rings can be thermally labile.[3] |

| Solubility | Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Limited solubility in nonpolar solvents and water is expected. | The mesoionic nature imparts polarity.[4] |

| Appearance | Expected to be a crystalline solid, possibly colorless or pale yellow. | Many sydnones are isolated as crystalline solids.[2] |

Spectroscopic Properties

While experimental spectra for 3-(dimethylamino)sydnone are not published, characteristic spectral features of the sydnone ring are well-documented and can be used to predict its spectroscopic data.[5][6][7]

Table 3: Predicted Spectroscopic Data for 3-(Dimethylamino)sydnone

| Spectroscopic Technique | Predicted Chemical Shifts/Bands |

| ¹H NMR | * Sydnone ring proton (C4-H): δ 6.5-7.5 ppm (singlet). This is a characteristic downfield shift for the proton on the sydnone ring.[5] * Dimethylamino protons (-N(CH₃)₂): δ 3.0-3.5 ppm (singlet, 6H). |

| ¹³C NMR | * Sydnone carbonyl carbon (C5): δ 165-175 ppm. This is a characteristic chemical shift for the exocyclic carbonyl carbon in the sydnone ring.[5] * Sydnone ring carbon (C4): δ 90-100 ppm.[5] * Dimethylamino carbons (-N(CH₃)₂): δ 40-50 ppm. |

| Infrared (IR) | * Sydnone C=O stretch: 1730-1780 cm⁻¹. This is a strong and characteristic absorption for the sydnone ring.[7] * C-H stretch (sydnone ring): ~3100 cm⁻¹. * C-N stretch: 1200-1350 cm⁻¹. |

| Mass Spectrometry | * [M+H]⁺: m/z 130.0560[1] |

Experimental Protocols

Synthesis of 3-(Dimethylamino)sydnone

A general and widely applicable method for the synthesis of 3-substituted sydnones involves the nitrosation of an N-substituted glycine followed by cyclodehydration.[4] The following is a proposed experimental protocol for the synthesis of 3-(dimethylamino)sydnone based on these established methods.

Step 1: Synthesis of N,N-Dimethylglycine

This starting material is commercially available. If synthesis is required, it can be prepared by the reaction of dimethylamine with chloroacetic acid.

Step 2: Nitrosation of N,N-Dimethylglycine to form N-Nitroso-N,N-dimethylglycine

-

Dissolve N,N-dimethylglycine in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3, still at 0-5 °C.

-

The N-nitroso-N,N-dimethylglycine product may precipitate or can be extracted with an organic solvent like dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Step 3: Cyclodehydration of N-Nitroso-N,N-dimethylglycine to 3-(Dimethylamino)sydnone

-

Dissolve the crude N-nitroso-N,N-dimethylglycine in a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.[2]

-

The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product and quench the anhydride.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the crude 3-(dimethylamino)sydnone by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Synthetic pathway for 3-(Dimethylamino)sydnone.

Analytical Methods

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress, using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol. Visualization can be achieved under UV light.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the final product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the characteristic sydnone carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Melting Point Analysis: To assess the purity of the final product.

Biological Activity and Signaling Pathways

Sydnones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[4][8][9] A key aspect of their biological function is their ability to act as nitric oxide (NO) donors.[4]

Nitric Oxide Donor Activity

Sydnones can release nitric oxide under physiological conditions. This release is thought to be responsible for some of their pharmacological effects, particularly their vasodilatory and anti-inflammatory properties. The nitric oxide signaling pathway is a crucial regulator of numerous physiological processes.

The Nitric Oxide Signaling Pathway

-

NO Synthesis: Nitric oxide is endogenously produced by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO.

-

Guanylate Cyclase Activation: NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

-

cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. This leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

3-(Dimethylamino)sydnone, as a sydnone derivative, is hypothesized to exert its biological effects at least in part through the release of nitric oxide and subsequent activation of the sGC-cGMP pathway.

Caption: Proposed nitric oxide signaling pathway for 3-(Dimethylamino)sydnone.

Conclusion

3-(Dimethylamino)sydnone is a fascinating mesoionic compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a robust framework based on the well-established chemistry of the sydnone class. The proposed synthetic route and predicted physicochemical and spectroscopic properties offer a solid starting point for researchers. The likely involvement of the nitric oxide signaling pathway in its biological activity highlights a promising avenue for future pharmacological studies. Further experimental validation of the properties and biological effects of 3-(Dimethylamino)sydnone is crucial to fully unlock its potential.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. media.neliti.com [media.neliti.com]

- 9. Sydnone derivatives: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of N,N-Dimethylsydnones

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylsydnones belong to the fascinating class of mesoionic heterocyclic compounds. These compounds are characterized by a five-membered ring that cannot be represented by a single covalent structure and possesses a delocalized positive charge balanced by a negative charge on an exocyclic atom. This unique electronic structure imparts them with distinct chemical and biological properties, making them a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N,N-dimethylsydnones and related derivatives.

Discovery and History of Sydnones

The journey into the world of sydnones began in 1935 at the University of Sydney, from which the name "sydnone" is derived.[1] John Campbell Earl and Alan W. Mackney first prepared N-phenylsydnone through the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride.[1] This pioneering work laid the foundation for the synthesis of a wide array of sydnone derivatives. The general method involves the nitrosation of an N-substituted amino acid followed by cyclization.

The structure of sydnones was a subject of considerable debate in the early years. It is now understood that they are mesoionic and dipolar in nature, with delocalized positive and negative charges across the 1,2,3-oxadiazole core.[2]

Synthesis of N,N-Dimethylsydnone

While the classical synthesis of sydnones involves the use of a strong dehydrating agent like acetic anhydride, more modern and efficient methods have been developed. The synthesis of a specific N,N-dimethylsydnone, 3-(dimethylamino)sydnone, follows the general principle of sydnone formation starting from N,N-dimethylhydrazine.

A detailed experimental protocol for the synthesis of a related compound, 3-methylsydnone, provides a foundational understanding of the synthetic pathway. This involves the nitrosation of sarcosine (N-methylglycine) to form N-nitrososarcosine, followed by cyclization with a dehydrating agent.

General Experimental Protocol for Sydnone Synthesis (Adapted for N,N-Dimethylsydnone)

A plausible synthetic route to 3-(dimethylamino)sydnone would involve the following conceptual steps:

-

Preparation of the N-aminoglycine derivative: Reaction of N,N-dimethylhydrazine with a suitable two-carbon synthon to introduce the carboxylic acid functionality.

-

Nitrosation: Treatment of the resulting N-amino-N,N-dimethylglycine derivative with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-nitroso compound.

-

Cyclodehydration: Cyclization of the N-nitroso intermediate using a dehydrating agent like acetic anhydride or trifluoroacetic anhydride to yield the 3-(dimethylamino)sydnone.

Caption: Conceptual synthetic pathway for 3-(dimethylamino)sydnone.

Physicochemical Properties

Sydnones, in general, are crystalline solids with significant dipole moments.[3] The mesoionic character of the ring system results in a unique electron distribution, influencing their solubility, stability, and reactivity. Specific quantitative physicochemical data for 3-(dimethylamino)sydnone are not extensively reported in the literature, but general properties of sydnones can be inferred.

Table 1: General Physicochemical Properties of Sydnones

| Property | General Observation for Sydnones |

| Physical State | Crystalline solids |

| Dipole Moment | High |

| Solubility | Generally soluble in polar organic solvents |

| Stability | Stable at room temperature, but can be sensitive to strong acids and heat |

Biological Activities and Mechanism of Action

Sydnones have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] A particularly interesting aspect of their pharmacology is their ability to act as nitric oxide (NO) donors.[5]

Nitric Oxide (NO) Donation and Vasodilatory Effects

Certain sydnone derivatives, particularly sydnonimines like SIN-1 (3-morpholinosydnonimine), are known to release NO.[5] This release is believed to occur through the decomposition of the sydnone ring. Nitric oxide is a crucial signaling molecule in the cardiovascular system, primarily known for its role in vasodilation (the widening of blood vessels), which leads to a decrease in blood pressure.[6]

The mechanism of NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[6]

Caption: Proposed NO signaling pathway for sydnone-induced vasodilation.

While the NO-donating properties of N,N-dimethylsydnone itself have not been extensively quantified, its structural similarity to other biologically active sydnones suggests potential for similar cardiovascular effects. Some studies on sydnone derivatives with N,N-dimethylamino substituents on a phenyl ring have shown anti-inflammatory activity.[7]

Genotoxicity Assessment

The synthesis of sydnones involves N-nitroso intermediates, and N-nitroso compounds are a class of chemicals known for their potential mutagenicity and carcinogenicity.[8][9] Therefore, the assessment of the genotoxic potential of any new sydnone derivative is of paramount importance.

The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][11] This test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation that restores the bacteria's ability to produce histidine and grow in a histidine-free medium.

While specific Ames test data for 3-(dimethylamino)sydnone is not publicly available, the general concern for N-nitroso precursors necessitates a thorough evaluation of any such compound intended for pharmaceutical development. The mutagenicity of N-nitrosamines in the Ames test can be influenced by factors such as the choice of solvent and the metabolic activation system used.[10]

Caption: General workflow of the Ames test for mutagenicity assessment.

Future Perspectives

The unique mesoionic structure of N,N-dimethylsydnones and their potential as nitric oxide donors present intriguing possibilities for drug discovery, particularly in the area of cardiovascular diseases. Further research is warranted to fully elucidate the synthesis, physicochemical properties, and pharmacological profile of 3-(dimethylamino)sydnone and its derivatives.

Key areas for future investigation include:

-

Optimization of Synthesis: Development of a high-yield, scalable synthetic route for 3-(dimethylamino)sydnone.

-

Quantitative Physicochemical Characterization: Detailed determination of properties such as solubility, pKa, and stability.

-

In-depth Pharmacological Studies: Comprehensive evaluation of the NO-donating capacity, vasodilatory effects, and other potential biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in the biological effects of N,N-dimethylsydnones.

-

Toxicological Evaluation: Thorough assessment of the genotoxicity and overall safety profile of these compounds.

The exploration of N,N-dimethylsydnones holds promise for the development of novel therapeutic agents. A systematic and rigorous scientific approach will be essential to unlock their full potential and translate their unique chemical properties into clinical benefits.

References

- 1. Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sydnone - Wikipedia [en.wikipedia.org]

- 3. media.neliti.com [media.neliti.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis and Characterization of N-Nitrososydnonimine as NO. Donor[v1] | Preprints.org [preprints.org]

- 6. Modulation of the vasodilator action of SIN-1 by the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

The Mesoionic Character of 3-(Dimethylamino)sydnone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoionic compounds, a class of dipolar, pseudo-aromatic heterocycles, have garnered significant interest in medicinal chemistry and materials science due to their unique electronic structure and reactivity. Among these, sydnones, which are 1,2,3-oxadiazolium-5-olates, are notable for their diverse biological activities and their utility as synthons in organic chemistry. This technical guide provides an in-depth exploration of the mesoionic character of a specific derivative, 3-(dimethylamino)sydnone. While direct experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates our understanding based on the well-established chemistry of sydnones, data from closely related analogs, and computational predictions. We will delve into its electronic structure, predicted spectroscopic and structural properties, synthesis, and reactivity, with a focus on its potential applications in drug development.

Introduction to Mesoionic Compounds and Sydnones

Mesoionic compounds are planar, five- or six-membered heterocyclic molecules that cannot be represented by a single covalent structure. Instead, they are best described as a hybrid of multiple resonance forms, leading to a separation of positive and negative charges that are delocalized over the ring system. This inherent dipolar nature and pseudo-aromaticity are central to their unique chemical and physical properties.

Sydnones, first synthesized in 1935, are a prominent class of mesoionic compounds.[1] Their structure is characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. The positive charge is delocalized within the heterocyclic ring, while the negative charge is primarily located on the exocyclic oxygen atom.[1] This electronic configuration imparts sydnones with a significant dipole moment and makes them valuable 1,3-dipoles for cycloaddition reactions.[2] The diverse biological activities reported for sydnone derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, underscore their potential in drug discovery.[3][4]

Electronic Structure of 3-(Dimethylamino)sydnone

The defining feature of 3-(dimethylamino)sydnone is its mesoionic character, arising from the delocalization of π-electrons across the 1,2,3-oxadiazole ring and the exocyclic oxygen. The dimethylamino group at the 3-position significantly influences the electronic distribution within the ring.

The resonance structures of 3-(dimethylamino)sydnone illustrate the delocalization of charge, with a formal positive charge on the ring and a formal negative charge on the exocyclic oxygen. The nitrogen atom of the dimethylamino group also participates in this delocalization, which can be depicted through various resonance contributors.

Caption: Resonance contributors of 3-(dimethylamino)sydnone.

Computational studies on related sydnone structures can provide insights into the molecular orbitals and charge distribution of 3-(dimethylamino)sydnone. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the sydnone ring and the exocyclic oxygen, while the lowest unoccupied molecular orbital (LUMO) is also centered on the ring, indicating its susceptibility to react with both electrophiles and nucleophiles at different positions.

Predicted Structural and Spectroscopic Properties

While a crystal structure of 3-(dimethylamino)sydnone is not available in the open literature, we can predict its key structural features and spectroscopic signatures based on data from analogous compounds and computational modeling.

Predicted Structural Parameters

Based on X-ray crystallographic data of other sydnone derivatives, the 1,2,3-oxadiazole ring is expected to be planar. The bond lengths within the ring are intermediate between single and double bonds, reflecting the electron delocalization.

| Parameter | Predicted Value Range | Basis for Prediction |

| N-N Bond Length | 1.30 - 1.35 Å | X-ray data of various 3-substituted sydnones. |

| N-O Bond Length | 1.35 - 1.40 Å | X-ray data of various 3-substituted sydnones. |

| C=O Bond Length | 1.20 - 1.25 Å | X-ray data of various 3-substituted sydnones.[5] |

| C4-C5 Bond Length | 1.40 - 1.45 Å | X-ray data of various 3-substituted sydnones. |

| N3-N(amino) Bond | 1.40 - 1.45 Å | Standard N-N single bond lengths and computational models. |

Table 1: Predicted Structural Parameters for 3-(Dimethylamino)sydnone.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: A prominent feature in the IR spectrum of sydnones is the strong carbonyl stretching vibration. For 3-(dimethylamino)sydnone, this is expected in the range of 1730-1780 cm⁻¹, which is at a higher frequency than typical ketones due to the ring strain and electronic effects of the mesoionic system.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton at the C4 position of the sydnone ring is expected to appear as a singlet in the range of δ 6.0-7.5 ppm. The methyl protons of the dimethylamino group would likely appear as a singlet further upfield.

-

¹³C NMR: The carbonyl carbon (C5) is expected to have a chemical shift in the range of δ 160-170 ppm. The C4 carbon is predicted to be in the range of δ 90-100 ppm.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 6.0 - 7.5 | singlet | C4-H proton on the sydnone ring. |

| ¹H | 2.5 - 3.5 | singlet | Methyl protons of the N(CH₃)₂ group. |

| ¹³C | 160 - 170 | - | Carbonyl carbon (C5). |

| ¹³C | 90 - 100 | - | C4 carbon of the sydnone ring. |

| ¹³C | 40 - 50 | - | Methyl carbons of the N(CH₃)₂ group. |

Table 2: Predicted NMR Data for 3-(Dimethylamino)sydnone.

Synthesis of 3-(Dimethylamino)sydnone

The general synthesis of sydnones involves the cyclodehydration of N-nitroso-α-amino acids.[5] For 3-(dimethylamino)sydnone, the precursor would be N-nitroso-N-(dimethylamino)glycine. This precursor can be synthesized from N-(dimethylamino)glycine, which in turn can be prepared from the reaction of dimethylhydrazine with a suitable glycine equivalent.

The following diagram illustrates the proposed synthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the chemistry of sydnones and sydnone imines | Semantic Scholar [semanticscholar.org]

- 3. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

Theoretical and Computational Elucidation of Sydnones: A Technical Guide for Drug Development Professionals

Introduction

Sydnones, a class of mesoionic heterocyclic aromatic compounds, have garnered significant interest in medicinal chemistry and drug development due to their unique electronic structure and diverse biological activities. Their ability to participate in 1,3-dipolar cycloaddition reactions makes them valuable synthons for the creation of novel heterocyclic scaffolds. This technical guide provides an in-depth overview of the theoretical and computational studies of sydnones, with a particular focus on their electronic properties and reactivity. Due to the limited availability of specific experimental and computational data for 3-(dimethylamino)sydnone, this paper will utilize 3-phenylsydnone as a representative model to illustrate the core concepts and methodologies.

Synthesis of Sydnones: A Prototypical Example

The synthesis of sydnones typically involves the nitrosation of an N-substituted amino acid followed by cyclodehydration. A well-established protocol for the synthesis of 3-phenylsydnone is provided by Organic Syntheses, a reliable source for experimental procedures.[1]

Experimental Protocol: Synthesis of 3-Phenylsydnone [1]

-

N-Nitroso-N-phenylglycine Formation: N-phenylglycine is suspended in water and cooled to below 0°C. A solution of sodium nitrite is added dropwise while maintaining the low temperature. The resulting solution is filtered, and the addition of concentrated hydrochloric acid yields N-nitroso-N-phenylglycine as a crystalline solid.

-

Cyclodehydration to 3-Phenylsydnone: The N-nitroso-N-phenylglycine is dissolved in acetic anhydride and heated. After cooling, the solution is poured into cold water to precipitate the 3-phenylsydnone, which is then isolated by filtration.

This general procedure can be adapted for the synthesis of other 3-substituted sydnones.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the characterization of sydnones. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl stretching frequency of the sydnone ring.

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 3-Phenylsydnone | IR (neat solid, 50 K) | ~1750 (C=O stretch) |

Table 1: Infrared Spectroscopic Data for 3-Phenylsydnone.[2]

Computational Studies of Sydnone Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, geometry, and reactivity of sydnones. These methods allow for the calculation of various molecular properties that are often difficult to determine experimentally.

Computational Methodology

A typical DFT workflow for studying small organic molecules like sydnones involves the following steps:

Experimental Protocol: DFT Calculations

A common approach for DFT calculations on organic molecules involves using the Gaussian suite of programs.[3][4]

-

Structure Input: The initial molecular structure is built using a graphical interface like GaussView.

-

Geometry Optimization: The geometry is optimized to find the lowest energy conformation using a functional such as B3LYP with a basis set like 6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculations: Single-point energy calculations are then performed to determine electronic properties such as molecular orbitals, Natural Bond Orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP).

Molecular Geometry

DFT calculations can predict the bond lengths and angles of sydnones with high accuracy. The following table presents a hypothetical set of optimized geometric parameters for 3-phenylsydnone, which would be obtained from a DFT calculation.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| N1-N2 | Calculated Value |

| N2-C3 | Calculated Value |

| C3-C4 | Calculated Value |

| C4-O5 | Calculated Value |

| O5-N1 | Calculated Value |

| C3-C(phenyl) | Calculated Value |

| C=O (exo) | Calculated Value |

| Bond Angles | |

| N1-N2-C3 | Calculated Value |

| N2-C3-C4 | Calculated Value |

| C3-C4-O5 | Calculated Value |

| C4-O5-N1 | Calculated Value |

| O5-N1-N2 | Calculated Value |

Table 2: Hypothetical DFT-Calculated Geometric Parameters for 3-Phenylsydnone.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Phenylsydnone | Calculated Value | Calculated Value | Calculated Value |

Table 3: Hypothetical Frontier Molecular Orbital Energies for 3-Phenylsydnone.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the charge distribution within a molecule by localizing the electron density into bonds and lone pairs, offering a more intuitive chemical picture.[5][6]

| Atom | Natural Charge (e) |

| N1 | Calculated Value |

| N2 | Calculated Value |

| C3 | Calculated Value |

| C4 | Calculated Value |

| O5 | Calculated Value |

| O(exo) | Calculated Value |

Table 4: Hypothetical NBO Charges for the Sydnone Ring Atoms of 3-Phenylsydnone.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

A hypothetical MEP map of 3-phenylsydnone would likely show a region of high negative potential around the exocyclic oxygen atom, indicating its nucleophilic character. The sydnone ring itself would exhibit a more complex potential distribution due to its mesoionic nature.

Reactivity of Sydnones: 1,3-Dipolar Cycloaddition

Sydnones are well-known for their participation as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, particularly pyrazoles.

The mechanism of these reactions can be investigated computationally by locating the transition state structure and calculating the activation energy. Frontier Molecular Orbital (FMO) theory is often used to rationalize the regioselectivity of these reactions.

Implications for Drug Development

The theoretical and computational studies of sydnones provide a rational basis for the design of novel drug candidates. By understanding the electronic properties and reactivity of the sydnone ring, medicinal chemists can:

-

Design novel heterocyclic scaffolds: The 1,3-dipolar cycloaddition reactivity of sydnones allows for the creation of diverse libraries of pyrazole-containing compounds, which are prevalent in many approved drugs.

-

Modulate pharmacokinetic properties: By modifying the substituents on the sydnone ring, it is possible to tune properties such as lipophilicity, solubility, and metabolic stability.

-

Predict potential biological activity: Computational methods can be used to dock sydnone derivatives into the active sites of target proteins, providing an initial assessment of their potential as inhibitors or modulators.

This technical guide has provided an overview of the theoretical and computational approaches used to study sydnones, using 3-phenylsydnone as a representative example. While specific data for 3-(dimethylamino)sydnone remains elusive in the public domain, the methodologies and concepts presented here are broadly applicable to this and other sydnone derivatives. The integration of computational chemistry into the drug discovery process offers a powerful strategy for accelerating the design and development of new sydnone-based therapeutics. Further experimental and computational work on a wider range of 3-substituted sydnones is warranted to expand our understanding of this fascinating class of molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 5. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 6. NBO [cup.uni-muenchen.de]

An In-depth Technical Guide on the Solubility and Stability of 3-(Dimethylamino)sydnone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(dimethylamino)sydnone, a mesoionic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide combines established principles of sydnone chemistry with representative data to offer a thorough understanding for researchers and drug development professionals.

Introduction to 3-(Dimethylamino)sydnone

Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom. Their unique electronic structure imparts them with interesting chemical and biological properties. 3-(Dimethylamino)sydnone is a derivative with a dimethylamino substituent at the 3-position of the sydnone ring. Understanding its solubility and stability is crucial for its potential development as a therapeutic agent, as these properties directly influence its formulation, bioavailability, and shelf-life.

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. The data presented in the following tables are representative values based on the expected behavior of similar small molecules and sydnone derivatives.

Table 1: Aqueous Solubility of 3-(Dimethylamino)sydnone at Different pH Values (25 °C)

| pH | Representative Solubility (mg/mL) | Method |

| 3.0 | > 100 | Shake-Flask |

| 5.0 | 50 - 100 | Shake-Flask |

| 7.4 | 10 - 20 | Shake-Flask |

| 9.0 | 5 - 10 | Shake-Flask |

Table 2: Solubility of 3-(Dimethylamino)sydnone in Various Organic Solvents (25 °C)

| Solvent | Representative Solubility (mg/mL) |

| Methanol | > 100 |

| Ethanol | 50 - 100 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Acetonitrile | 20 - 50 |

| Dichloromethane | 10 - 20 |

| Ethyl Acetate | 5 - 10 |

| n-Hexane | < 1 |

Stability Profile

Stability studies are essential to identify potential degradation pathways and to determine the intrinsic stability of a compound. The following data represents the expected degradation of 3-(dimethylamino)sydnone under various stress conditions as part of a forced degradation study.

Table 3: Forced Degradation Studies of 3-(Dimethylamino)sydnone

| Stress Condition | Conditions | Representative Degradation (%) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 24 h | 15 - 25 | Ring-opened products (e.g., hydrazine derivatives) |

| Basic Hydrolysis | 0.1 N NaOH, 60 °C, 24 h | 10 - 20 | Ring-opened products |

| Oxidative | 3% H₂O₂, RT, 24 h | 5 - 15 | N-oxide derivatives |

| Thermal | 80 °C, 48 h | 5 - 10 | Unspecified decomposition products |

| Photolytic | ICH Q1B conditions | 20 - 30 | Photorearranged isomers, ring-cleavage products |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solubility and stability studies.

The shake-flask method is a standard approach for determining thermodynamic solubility.[1]

-

Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., 3.0, 5.0, 7.4, 9.0).

-

Sample Preparation: Add an excess amount of 3-(dimethylamino)sydnone to flasks containing a known volume of the respective buffer solutions.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Acidic Hydrolysis: Dissolve 3-(dimethylamino)sydnone in 0.1 N HCl and heat at 60 °C. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize, and dilute for analysis.

-

Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C. Collect and process samples as described for acidic hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points and quench the reaction if necessary before analysis.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C. Dissolve samples taken at different times in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

A validated HPLC method is essential for accurately quantifying 3-(dimethylamino)sydnone and its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).

-

Temperature: 30 °C.

Visualizations

Some sydnone derivatives are known to act as nitric oxide (NO) donors. The proposed mechanism involves the enzymatic or non-enzymatic release of NO, which then activates soluble guanylate cyclase (sGC), leading to various physiological effects.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 3-(dimethylamino)sydnone. While specific experimental data remains limited, the provided representative data and detailed protocols offer a robust framework for researchers and drug development professionals. The inherent instability of the sydnone ring to acid, heat, and light, as well as its potential as a nitric oxide donor, are key characteristics that should be considered in its further investigation and development as a pharmaceutical agent. Further experimental validation is necessary to confirm the precise quantitative aspects of its physicochemical properties.

References

A Technical Review of Substituted Sydnone Derivatives: Synthesis, Bioactivity, and Mechanisms

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with a delocalized positive charge and an exocyclic oxygen atom bearing a negative charge. This pseudo-aromatic and dipolar nature imparts distinct physicochemical properties that have made them attractive scaffolds in medicinal chemistry and materials science. First synthesized in 1935, sydnone derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. Their unique electronic structure also allows them to participate in various chemical reactions, most notably 1,3-dipolar cycloadditions, making them versatile building blocks for more complex heterocyclic systems.

This technical guide provides a comprehensive literature review of substituted sydnone derivatives, focusing on their synthesis, quantitative biological data, and key mechanisms of action. It includes detailed experimental protocols for representative syntheses and biological assays, structured data tables for comparative analysis, and visualizations of key workflows and signaling pathways to support drug development and research professionals.

Synthesis of Substituted Sydnone Derivatives

The classical and most widely used method for synthesizing the sydnone ring is the cyclodehydration of N-nitroso-α-amino acids using an acid anhydride, typically acetic anhydride or trifluoroacetic anhydride (TFAA). Modifications to this core methodology allow for the introduction of a wide variety of substituents at the N-3 and C-4 positions of the sydnone ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol 1: General Synthesis of 3-Aryl Sydnones

This protocol details the synthesis of 3-phenylsydnone, a foundational compound, which can be adapted for various N-aryl substituted derivatives. The procedure involves two main steps: N-nitrosation of an N-arylglycine followed by cyclodehydration.

Step 1: N-Nitrosation of N-Phenylglycine

-

Suspend N-phenylglycine (0.66 mole) in 1.2 L of water in a 3-L beaker.

-

Place the beaker in an ice-salt bath and stir the suspension until the temperature drops below 0°C.

-

Prepare a solution of sodium nitrite (0.72 mole) in 300 mL of water.

-

Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, filter the resulting red, nearly clear solution quickly with suction to yield N-nitroso-N-phenylglycine.

Step 2: Cyclodehydration to 3-Phenylsydnone

-

Dissolve the N-nitroso-N-phenylglycine (0.55 mole) from Step 1 in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.

-

Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

-

Allow the solution to cool to room temperature.

-

Pour the cooled solution slowly into 3 L of cold, well-stirred water. White crystals of 3-phenylsydnone will separate almost immediately.

-

After stirring for 5 minutes, filter the solid product with suction, wash twice with ice-cold water, and dry on the funnel overnight to yield pure 3-phenylsydnone.

Experimental Protocol 2: Synthesis of Sydnone-Chalcone Derivatives

This protocol describes the synthesis of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones via a Claisen-Schmidt condensation. This method is used to introduce a chalcone moiety at the C-4 position, which often enhances biological activity.

Step 1: Acetylation of 3-(4-chlorophenyl) sydnone

-

Synthesize the starting material, 3-(4-chlorophenyl) sydnone, using the general method described in Protocol 1.

-

Perform acetylation of the 3-(4-chlorophenyl) sydnone using glacial acetic acid in the presence of phosphorous pentoxide to afford 4-acetyl-3-(4-chlorophenyl) sydnone.

Step 2: Condensation to form Sydnone-Chalcone

-

To a cooled (5-10°C) mixture of 4-acetyl-3-(4-chlorophenyl) sydnone (0.0075 mol), aqueous sodium hydroxide solution (0.01 mol in 0.2 mL), and ethanol (2 mL), add a substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) with stirring.

-

Continue stirring the reaction mixture for 1 hour at the same temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with cold water.

-

Recrystallize the product from an ethanol and ethyl acetate mixture (1:1) to yield the pure sydnone-chalcone derivative.

Biological Activities and Quantitative Data

Sydnone derivatives have demonstrated significant potential in various therapeutic areas. Below are summaries of their anticancer and anti-inflammatory activities, with quantitative data presented for comparative analysis.

Anticancer Activity

A number of sydnone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with biological macromolecules or act as carriers for other cytotoxic moieties.

Table 1: Anticancer Activity of Substituted Sydnone Derivatives

| Compound ID | N-3 Substituent | C-4 Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| SYD-1 | 4-Chloro-3-nitrophenyl | H | Not Specified | - | |

| MIH 2.4B1 | Not Specified | Not Specified | MDA-MB-231 | 53.3 (72h) | |

| Compound 4a | Phenyl | 1-oxo-3-(phenyl)-2-propenyl | SNB-75 (CNS) | 1.7-3.5 | |

| N-(4'-F-3'-nitrophenyl) sydnone | 4-Fluoro-3-nitrophenyl | H | MCF7 (Breast) | Active | |

| N-(4'-F-3'-nitrophenyl) sydnone | 4-Fluoro-3-nitrophenyl | H | NCI-H460 (Lung) | Active | |

| N-(4'-F-3'-nitrophenyl) sydnone | 4-Fluoro-3-nitrophenyl | H | SF-268 (CNS) | Active | |

| Compound 2C | 2-Methylphenyl | 5-(Aryl)-isoxazol-3-yl | PC3 / MDA-MB-231 | 56.9 µg/mL |

Note: "Active" indicates that the source reported cytotoxic activity but did not provide a specific IC50 value.

Experimental Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well microplate at a density of 1,000 to 100,000 cells per well. Incubate for 6 to 24 hours under appropriate conditions (e.g., 37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test sydnone derivatives in the culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Prepare a stock solution of MTT at 5 mg/mL in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Sydnones have also been investigated for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute inflammation. The anti-inflammatory effect is often linked to the inhibition of inflammatory mediators like prostaglandins and, in some cases, the release of nitric oxide.

Table 2: Anti-inflammatory Activity of Sydnone-Chalcone Derivatives

| Compound ID | C-4 Chalcone Aryl Substituent | % Edema Inhibition at 3h (±SD) |

| 3c | 4-Chlorophenyl | 49 (±1) |

| 3d | 4-Methoxyphenyl | 40 (±0) |

| 3e | 4-Nitrophenyl | 43 (±2) |

| 3f | 4-N,N-Dimethylaminophenyl | 51 (±1) |

| Standard (Diclofenac) | - | 70 (±2) |

(Data sourced from Deshpande & Pai, 2010)

Experimental Protocol 4: Carrageenan-Induced Rat Paw Edema Assay

This in vivo protocol is used to assess the acute anti-inflammatory activity of test compounds.

-

Animal Preparation: Use Wistar rats (150-200g), fasted overnight but with access to water. Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac Sodium, 6 mg/kg), and test groups for each sydnone derivative.

-

Compound Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30 minutes before inducing inflammation. The control group receives the vehicle only.

-

Induction of Edema: Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after the carrageenan injection. Determine the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Mechanisms and Signaling Pathways

The diverse biological effects of sydnone derivatives are underpinned by various mechanisms of action. A particularly well-studied mechanism for a subclass of these compounds, the sydnonimines, is their ability to act as nitric oxide (NO) donors.

Nitric Oxide (NO) Donation by Sydnonimines

Sydnonimines, such as the clinically used drug Molsidomine, are prodrugs that undergo metabolic activation to release nitric oxide. This NO release is crucial for their vasodilatory and antiplatelet effects. The process is initiated by the non-enzymatic, hydroxyl-ion-dependent opening of the sydnonimine ring to form the unstable open-ring A-form (SIN-1A). Subsequently, in the presence of oxygen, SIN-1A decomposes to release NO. The liberated NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn triggers a signaling cascade resulting in vasodilation.

Visualizations

To better illustrate the processes involved in the study and application of substituted sydnone derivatives, the following diagrams have been generated using the Graphviz DOT language.

General Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis, characterization, and biological screening of novel substituted sydnone derivatives.

Caption: General workflow for synthesis and evaluation of sydnones.

Nitric Oxide (NO) Signaling Pathway

This diagram illustrates the mechanism of action for sydnonimine derivatives as nitric oxide donors and their subsequent effect on the soluble guanylate cyclase (sGC) signaling pathway.

Caption: NO signaling pathway initiated by sydnonimines.

Conclusion

Substituted sydnone derivatives represent a versatile and pharmacologically significant class of mesoionic compounds. Their straightforward synthesis, coupled with the ability to easily modify their core structure, has allowed for the development of a wide range of analogues with potent biological activities. The data summarized in this guide highlight their potential as anticancer and anti-inflammatory agents. Furthermore, the elucidation of mechanisms, such as nitric oxide donation by sydnonimines, provides a clear pathway for the rational design of new therapeutic agents. The detailed protocols and structured data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of the promising sydnone scaffold.

Methodological & Application

Application Notes and Protocols: "Sydnone, 3-(dimethylamino)-" in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Sydnone, 3-(dimethylamino)-" as a 1,3-dipole in cycloaddition reactions for the synthesis of pyrazole derivatives. While specific literature on the cycloaddition reactions of 3-(dimethylamino)sydnone is limited, the following protocols and data are based on established methodologies for closely related 3-substituted sydnones.

Introduction to Sydnone Cycloadditions

Sydnones are mesoionic aromatic compounds that serve as versatile 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, particularly alkynes and alkenes.[1] This reaction provides a powerful tool for the synthesis of five-membered heterocyclic rings, most notably pyrazoles, which are significant scaffolds in medicinal chemistry and drug development.[1][2] The thermal 1,3-dipolar cycloaddition of sydnones with alkynes typically proceeds through a concerted mechanism, leading to the formation of a bicyclic intermediate that then extrudes carbon dioxide to yield the aromatic pyrazole ring.[3]

The reactivity of the sydnone in these cycloadditions is influenced by the nature of the substituent at the 3-position. While extensive data exists for 3-alkyl and 3-aryl sydnones, this document focuses on the application of the 3-(dimethylamino) substituted variant.

Reaction Mechanism and Pathway

The generally accepted mechanism for the thermal 1,3-dipolar cycloaddition of a sydnone with an alkyne is depicted below. The reaction is a concerted [3+2] cycloaddition, forming a transient bicyclic adduct which subsequently undergoes a cycloreversion reaction with the extrusion of carbon dioxide to afford the stable pyrazole product.[3]

Caption: General mechanism of the 1,3-dipolar cycloaddition of 3-(dimethylamino)sydnone.

Experimental Protocols

The following are generalized protocols for the 1,3-dipolar cycloaddition of "Sydnone, 3-(dimethylamino)-" with alkynes, adapted from procedures for analogous 3-substituted sydnones.[3][4] Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific substrates.

Protocol 1: Thermal Cycloaddition with Activated Alkynes (e.g., Dimethyl Acetylenedicarboxylate - DMAD)

This protocol is suitable for electron-deficient alkynes, which are highly reactive dipolarophiles in thermal cycloadditions with sydnones.[3]

Materials:

-

3-(dimethylamino)sydnone

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous toluene or xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of 3-(dimethylamino)sydnone (1.0 mmol) in anhydrous toluene or xylene (20 mL) in a round-bottom flask, add dimethyl acetylenedicarboxylate (1.2 mmol, 1.2 equivalents).

-

Equip the flask with a reflux condenser and stir the mixture vigorously.

-

Heat the reaction mixture to reflux (for toluene, ~110°C; for xylene, ~140°C) and maintain for 8-24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1-(dimethylamino)-3,4-dicarbomethoxypyrazole.

-

Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) with Terminal Alkynes

The CuSAC reaction allows for milder reaction conditions and often provides high regioselectivity, favoring the formation of 1,4-disubstituted pyrazoles.[5][6]

Materials:

-

3-(dimethylamino)sydnone

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(I) iodide (CuI) or other Cu(I) source

-

Ligand (e.g., bathophenanthroline)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., a mixture of t-BuOH and water)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

-

Nitrogen or argon source

Procedure:

-

To a Schlenk flask, add 3-(dimethylamino)sydnone (1.0 mmol), the terminal alkyne (1.5 mmol), CuI (0.1 mmol, 10 mol%), and the ligand (0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the solvent mixture (e.g., t-BuOH/H₂O) and DIPEA (2.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-12 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 1-(dimethylamino)-4-substituted pyrazole.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the 1,3-dipolar cycloaddition of various 3-substituted sydnones with alkynes, which can be used as a starting point for optimizing reactions with 3-(dimethylamino)sydnone.

| 3-Substituent | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl | DMAD | Toluene | Reflux (~110) | 8 | 80-95 | [4] |

| Aryl | DMAD | Xylene | Reflux (~140) | 8-24 | 85-95 | [3] |

| Alkyl | Symmetrical Alkynes | Hydrocarbon | Boiling | Several | ~90 | [3] |

| Aryl | Terminal Alkyne (CuSAC) | t-BuOH/H₂O | RT - 60 | 4-12 | 70-90 | [6] |

Experimental Workflow

The general workflow for conducting and analyzing a 1,3-dipolar cycloaddition reaction with 3-(dimethylamino)sydnone is outlined below.

Caption: A typical experimental workflow for sydnone cycloaddition reactions.

Applications in Drug Development

The pyrazole core synthesized through sydnone cycloadditions is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The ability to introduce diverse substituents onto the pyrazole ring via the choice of sydnone and alkyne starting materials makes this a highly valuable reaction for generating compound libraries for drug discovery programs. The 1-(dimethylamino)pyrazole products that can be synthesized from 3-(dimethylamino)sydnone represent a unique chemical space for exploring new therapeutic agents.

References

- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction [organic-chemistry.org]

Application of Sydnone, 3-(dimethylamino)- in Medicinal Chemistry: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of "Sydnone, 3-(dimethylamino)-". Therefore, this document focuses on the broader class of sydnones, highlighting their general applications, synthesis, and relevant experimental protocols. The information presented here is intended to serve as a guide for researchers interested in the medicinal chemistry of the sydnone scaffold.

Application Notes

Sydnones are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds are characterized by a 1,2,3-oxadiazole ring with delocalized positive and negative charges, which contributes to their unique chemical properties and biological effects.[2] The primary applications of sydnones in medicinal chemistry revolve around their ability to act as nitric oxide (NO) donors, as well as their inherent anti-inflammatory, antimicrobial, and analgesic properties.

Nitric Oxide (NO) Donors: A major focus of sydnone research is their role as NO-donating compounds. Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response. Sydnones can be designed to release NO under specific physiological conditions, making them attractive candidates for the development of therapeutic agents for cardiovascular diseases, such as hypertension and angina.[3] The release of NO from the sydnone ring is believed to contribute significantly to their anti-inflammatory and antiplatelet effects.[3]

Anti-inflammatory Activity: Several sydnone derivatives have demonstrated potent anti-inflammatory properties. This activity is often attributed to their ability to release nitric oxide, which can modulate inflammatory pathways. For instance, some sydnone-chalcone hybrids have been synthesized and shown to exhibit anti-inflammatory effects in preclinical models. The N,N-dimethylamino substitution on a phenyl ring attached to the sydnone scaffold has been reported to enhance anti-inflammatory activity.

Antimicrobial Activity: The sydnone scaffold has been explored for the development of novel antimicrobial agents.[3][4] Various derivatives have been synthesized and tested against a range of bacteria and fungi, with some compounds showing promising activity.[3][4][5] The mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of microbial cellular processes.

Other Applications: Beyond these primary areas, sydnones have been investigated for other medicinal applications, including as central nervous system (CNS) stimulants.[6] Additionally, their unique chemical reactivity makes them useful synthons in cycloaddition reactions for the creation of more complex biologically active molecules.[7]

Experimental Protocols

General Synthesis of 3-Aryl Sydnones

This protocol describes a general method for the synthesis of 3-aryl sydnones, which are common precursors for more complex derivatives. The synthesis typically involves three main steps: N-arylation of glycine, N-nitrosation, and cyclodehydration.

Materials:

-

Appropriate aniline derivative

-

Ethyl chloroacetate

-

Sodium carbonate

-

Sodium nitrite

-

Hydrochloric acid

-

Acetic anhydride

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

N-Arylation of Glycine:

-

Dissolve the aniline derivative in ethanol.

-

Add sodium carbonate and ethyl chloroacetate.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated N-aryl glycine ethyl ester, wash with water, and dry.

-

Hydrolyze the ester by refluxing with aqueous sodium hydroxide.

-

Acidify the solution with hydrochloric acid to precipitate the N-aryl glycine.

-

Filter, wash with cold water, and dry the N-aryl glycine.

-

-

N-Nitrosation:

-

Suspend the N-aryl glycine in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 1-2 hours at 0-5 °C.

-

Filter the resulting N-nitroso-N-aryl glycine, wash with cold water, and dry.

-

-

Cyclodehydration to form the Sydnone Ring:

-

Add the N-nitroso-N-aryl glycine to an excess of acetic anhydride.

-

Stir the mixture at room temperature or gently warm to 40-50 °C until the evolution of gas ceases and a clear solution is obtained.

-

Pour the reaction mixture into ice-cold water to precipitate the 3-aryl sydnone.

-

Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl sydnone.[4]

-

Measurement of Nitric Oxide Release using the Griess Assay